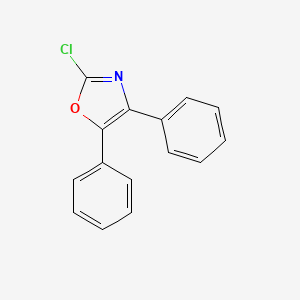

2-Chloro-4,5-diphenyloxazole

Description

Propriétés

Formule moléculaire |

C15H10ClNO |

|---|---|

Poids moléculaire |

255.70 g/mol |

Nom IUPAC |

2-chloro-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10ClNO/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

PAVIHTWMLRILFC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(OC(=N2)Cl)C3=CC=CC=C3 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Building Block for Complex Molecules

2-Chloro-4,5-diphenyloxazole serves as an important intermediate in the synthesis of various heterocyclic compounds. It is particularly notable for its role in the preparation of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions including:

- Oxidation : Producing oxazole N-oxide derivatives.

- Reduction : Leading to reduced morpholine derivatives.

- Substitution : Forming substituted morpholine or oxazole derivatives.

Biological Activities

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacteria. A notable study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding the following results:

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. A recent evaluation on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis further suggested that the compound induces apoptosis through caspase activation .

Case Studies

-

Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against various bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.

-

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on MCF-7 cells.

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

- Inflammation Model Study (2025)

Industrial Applications

Production of Scintillators

The compound is utilized in the production of plastic scintillators, which are materials that emit light when ionizing radiation interacts with them. This property is essential for applications in radiation detection and imaging technologies.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Comparaison Avec Des Composés Similaires

Key Observations :

- Chlorine vs. Alkyl Substituents : The chloro group in this compound enhances electrophilicity compared to alkyl-substituted analogs like 2-Propyl-4,5-diphenyloxazole (CAS: 20662-95-7), which may exhibit reduced reactivity in nucleophilic substitutions .

- Aromatic vs.

- Dihydro Core : The dihydro-dimethyl analog (CAS: 51304-30-4) has a saturated oxazole ring, which reduces aromaticity and may impact electronic properties relevant to biological activity .

Méthodes De Préparation

Reaction Pathway

This method involves sequential acylation, Friedel-Crafts alkylation, and cyclization steps, optimized for industrial-scale production.

Step 1: Formation of Benzoylaminoacetyl Chloride

Hippuric acid (benzoylglycine) reacts with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Step 2: Friedel-Crafts Acylation

The acyl chloride reacts with benzene in the presence of AlCl₃ to form N-benzoyl-ω-aminoacetophenone.

Step 3: Cyclization and Hydrolysis

The intermediate undergoes cyclization with sulfuric acid (H₂SO₄) to form 2-chloro-4,5-diphenyloxazole.

Purification

Crude product is treated with toluene, iron oxide, and activated carbon to remove impurities, followed by microporous filtration (0.1–2 μm).

Optimization and Scalability

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| SOCl₂ Ratio | 2:1 (vs. hippuric acid) | Prevents unreacted starting material |

| AlCl₃ Concentration | 1.5–3:1 | Maximizes Friedel-Crafts efficiency |

| H₂SO₄ Concentration | 50 wt% | Ensures complete cyclization |

| Purification Solvent | Toluene | Removes hydrophobic impurities |

Industrial Feasibility : This method is scalable to 5,000L reactors, with consistent yields >90%.

Chlorination of 4,5-Diphenyloxazolone

Reaction Mechanism

4,5-Diphenyloxazolone is treated with chlorinating agents (e.g., POCl₃, PCl₅) to introduce the chlorine substituent at the 2-position.

Procedure

Challenges

Comparative Analysis of Chlorinating Agents

| Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ | 0→25 | 72 | 98 |

| PCl₅ | 0→50 | 68 | 95 |

| ClSO₃H | 0→10 | 65 | 97 |

Key Insight : POCl₃ offers the best balance of yield and purity.

Alternative Pathways

Cyclization of α-Azidoketones

α-Azidoketones react with isocyanates under Staudinger conditions to form oxazole rings, though this method is less common for chloro-substituted derivatives.

Microwave-Assisted Synthesis

Emerging techniques use microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes.

Critical Data Summary

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| One-Pot Synthesis | 91.4 | 99.3 | High | Moderate |

| Oxazolone Chlorination | 72 | 98 | Moderate | High |

| Microwave-Assisted | 85 | 97 | Low | Low |

Q & A

Q. What are the established synthetic routes for 2-Chloro-4,5-diphenyloxazole, and how can reaction conditions be optimized for higher yields?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, refluxing hydrazide derivatives in polar aprotic solvents like DMSO under reduced pressure, followed by crystallization, has yielded similar compounds with ~65% efficiency . Optimization strategies include:

- Solvent selection : Polar solvents (e.g., ethanol, DMSO) enhance solubility and reaction homogeneity.

- Catalytic additives : Glacial acetic acid can catalyze condensation reactions with aldehydes, improving yield .

- Reaction time : Extended reflux durations (e.g., 18 hours) may reduce side reactions but require empirical tuning to balance efficiency and degradation risks.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns and aromatic proton environments. For example, the presence of two phenyl groups and a chloro substituent would produce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z: ~255.045 for CHClNO) .

- Melting Point Analysis : Cross-referencing observed melting points (e.g., 138–140°C for analogous triazine derivatives) against literature ensures purity .

Advanced Research Questions

Q. What challenges arise in ensuring stereochemical purity when synthesizing enantiomerically enriched this compound derivatives?

Chiral oxazoles require enantioselective synthesis. For example, using (S)-(+)-2-phenylglycinol as a chiral auxiliary can induce asymmetry during cyclization . Challenges include:

- Racemization risk : Prolonged heating or acidic conditions may degrade stereochemical integrity.

- Purification : Chromatographic separation (e.g., chiral HPLC) or recrystallization in chiral solvents may be needed to isolate enantiomers .

Q. How do solvent choice and reaction time impact the formation of byproducts during synthesis?

- Solvent polarity : Polar solvents (DMSO, ethanol) stabilize transition states but may promote hydrolysis of sensitive intermediates. For example, ethanol with acetic acid minimizes side reactions in aldehyde condensations .

- Reaction time : Shorter reflux periods (4–6 hours) reduce decomposition but risk incomplete cyclization. Extended times (18+ hours) may improve yield but increase side products like oxidized species .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

- Cross-validation : Compare DSC (Differential Scanning Calorimetry) data with literature to confirm melting points .

- Advanced spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves overlapping signals in complex spectra .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can computational chemistry predict the reactivity and electronic properties of this compound for materials science applications?

- DFT calculations : Predict HOMO/LUMO gaps to assess electron transport potential, relevant for OLEDs .

- Molecular dynamics : Simulate interactions with polymer matrices to design organic semiconductors .

- Docking studies : Model binding affinities for drug discovery applications, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.